Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide

All-Solid-State Batteries Polymer Electrolytes Ionic Conductivity

High-voltage battery developers face rapid capacity fade from unstable cathode interphases and transition metal dissolution. LiHFDF (CAS 189217-62-7) addresses these failures via a cyclic perfluorinated anion that preferentially forms robust, LiF-rich CEI and SEI layers on both electrodes. • 2 wt% additive in carbonate electrolyte: capacity retention improves from 38.2% to 75.4% after 300 cycles at 4.6 V cutoff • 3× Li⁺ conductivity gain in PEO-based solid polymer electrolytes at 40°C (1.24 × 10⁻⁴ S cm⁻¹) • Enables stable cycling of high-loading sulfur cathodes (8.36 mg cm⁻², 51% retention after 110 cycles) Supplied ≥98% pure, stored under argon, with reliable global logistics for R&D and pilot-scale procurement.

Molecular Formula C3F6LiNO4S2
Molecular Weight 299.086
CAS No. 189217-62-7
Cat. No. B573467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide
CAS189217-62-7
Molecular FormulaC3F6LiNO4S2
Molecular Weight299.086
Structural Identifiers
SMILES[Li+].C1(C(S(=O)(=O)[N-]S(=O)(=O)C1(F)F)(F)F)(F)F
InChIInChI=1S/C3F6NO4S2.Li/c4-1(5)2(6,7)15(11,12)10-16(13,14)3(1,8)9;/q-1;+1
InChIKeyVKQJSJGVEJXINS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LiHFDF Structural and Functional Overview


Lithium 1,1,2,2,3,3-hexafluoropropane-1,3-disulfonimide (LiHFDF; CAS 189217-62-7) is a cyclic, perfluorinated lithium imide salt distinguished by a six-membered ring structure containing both -CF2- and -SO2- moieties [1]. This molecular architecture confers a unique combination of high electrochemical stability, strong anion-cation coordination, and the ability to form highly fluorinated interphases at electrode surfaces [2], [3]. Unlike linear imide analogs such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) or lithium bis(fluorosulfonyl)imide (LiFSI), the cyclic constraint and higher fluorine density of LiHFDF enable distinct interfacial chemistries and transport properties that are not achievable with conventional lithium salts [3]. These attributes position LiHFDF as a high-value additive or co-salt in demanding electrochemical systems, including high-voltage lithium-ion batteries, lithium-sulfur (Li-S) batteries, all-solid-state polymer electrolytes, and perovskite solar cells [2], .

Why LiHFDF Cannot Be Replaced by LiTFSI or LiFSI


Generic substitution of LiHFDF with linear imide salts such as LiTFSI or LiFSI fails because the cyclic anion geometry fundamentally alters both bulk electrolyte properties and interfacial chemistry in ways that linear anions cannot replicate. The cyclic constraint in LiHFDF strengthens Li+-anion coordination [1], reduces anion mobility, and modifies the composition of the solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI). Specifically, LiHFDF preferentially decomposes to yield LiF-rich interphases on both anode and cathode surfaces [2], a property not shared to the same degree by LiTFSI or LiFSI. This results in quantifiable differences in cycle life, capacity retention, and high-voltage stability. The following quantitative evidence demonstrates that, for applications requiring robust interphase formation under aggressive conditions (high voltage, high sulfur loading, or elevated temperature), LiHFDF provides performance advantages that are not achievable through simple substitution with lower-cost, more common lithium salts.

LiHFDF Quantitative Performance Comparison


Ionic Conductivity Enhancement in PEO Electrolytes

In a salt-engineered PEO-based solid polymer electrolyte, the optimized LiHFDF/LiTFSI dual-salt system achieves a maximum Li⁺ conductivity of 1.24 × 10⁻⁴ S cm⁻¹ at 40°C. This represents a nearly threefold improvement over the baseline LiTFSI-only PEO electrolyte . The enhancement is attributed to the strong interaction between the cyclic HFDF⁻ anion and the PEO matrix, which reduces polymer crystallinity and facilitates Li⁺ transport .

All-Solid-State Batteries Polymer Electrolytes Ionic Conductivity

Capacity Retention Improvement in High-Voltage Cathodes

When employed as an electrolyte additive (2 wt%) in a baseline carbonate electrolyte, LiHFDF dramatically improves the cycling stability of layered lithium-rich oxide (LLRO) cathodes operated at high voltage (2.0–4.6 V). The capacity retention after 300 cycles at 250 mA g⁻¹ increases from 38.2% (baseline electrolyte) to 75.4% (LiHFDF-added electrolyte) [1]. This improvement is accompanied by a higher average Coulombic efficiency and mitigation of voltage decay [1].

High-Voltage Lithium-Ion Batteries Cathode Electrolyte Interphase Cycle Life

Stable Cycling of High Sulfur Loading Electrodes

In lithium-sulfur full cells with limited lithium excess (30%), the use of LiHFDF enables stable cycling of high sulfur loading cathodes that would otherwise fail rapidly. A cathode with a sulfur loading of 8.36 mg cm⁻² delivers an initial areal capacity of 7.49 mAh cm⁻² and retains 51% capacity after 110 cycles. Even an ultra-thick cathode with 10.58 mg cm⁻² sulfur loading maintains an areal capacity of 6.2 mAh cm⁻² after 50 cycles [1]. The report explicitly states that these cycling stability metrics 'completely exceed' those achievable with ordinary LiTFSI electrolyte salt under identical conditions [1].

Lithium-Sulfur Batteries High Areal Capacity Polysulfide Shuttling

Operational Stability in Perovskite Solar Cells

When used as a p-dopant in PTAA hole-transporting layers for perovskite solar cells, Li-CYCLIC (LiHFDF) delivers dramatically improved operational stability compared to the standard dopant Li-TFSI. Devices doped with Li-CYCLIC retained 96% of their initial power conversion efficiency after 1150 hours of continuous 1-sun illumination under N₂, corresponding to an extrapolated T80 lifetime exceeding 12,000 hours [1]. This contrasts sharply with the known instability of Li-TFSI-doped devices, which suffer from hygroscopicity and Li⁺ migration [1].

Perovskite Solar Cells Hole-Transporting Material Doping Long-Term Stability

LiHFDF Application Scenarios


High-Voltage Electrolyte Additive for Advanced Cathodes

LiHFDF is optimally deployed as a 1-3 wt% additive in carbonate-based electrolytes for lithium-ion cells operating at voltages ≥4.4 V, particularly with lithium-rich layered oxides (LLRO) or high-nickel NCM cathodes. Under these conditions, LiHFDF preferentially oxidizes to form a compact, LiF-rich cathode electrolyte interphase (CEI) that suppresses transition metal dissolution and electrolyte oxidation. Quantitatively, 2 wt% LiHFDF addition improves capacity retention from 38.2% to 75.4% after 300 cycles at 4.6 V cutoff [1]. This application scenario is validated by the direct comparative data in Section 3, Evidence Item 2.

Co-Salt for PEO Solid Polymer Electrolytes

In PEO-based solid polymer electrolytes, LiHFDF functions effectively as a co-salt with LiTFSI, typically at molar ratios between 1:9 and 3:7 (LiHFDF:LiTFSI). The cyclic HFDF⁻ anion plasticizes the PEO matrix and disrupts crystallization, resulting in a measured 3× increase in Li⁺ conductivity at 40°C (1.24 × 10⁻⁴ S cm⁻¹) . This enables stable cycling of Li||NMC811 and Li||LFP cells at 40°C. Procurement for this application is supported by the quantitative conductivity enhancement documented in Section 3, Evidence Item 1.

Electrolyte for High-Areal-Capacity Li-S Batteries

LiHFDF is particularly suited for Li-S battery electrolytes where sulfur loadings exceed 4 mg cm⁻² and lithium excess is constrained (<50%). In this regime, LiHFDF forms a fluorinated interphase on the lithium anode that suppresses dendrite growth and a protective CEI on the sulfur cathode that mitigates polysulfide shuttling. The practical benefit is quantified in Section 3, Evidence Item 3: stable cycling of an 8.36 mg cm⁻² sulfur cathode with 51% capacity retention after 110 cycles, performance that 'completely exceeds' that of standard LiTFSI electrolyte [2].

Stable p-Dopant for Hole-Transporting Materials

LiHFDF (referred to as Li-CYCLIC in this context) serves as a non-hygroscopic, low-mobility p-dopant for PTAA and other hole-transporting materials in n-i-p perovskite solar cells. The cyclic anion structure strengthens coordination with both Li⁺ and the oxidized PTAA species, reducing moisture sensitivity and ion migration. The operational stability improvement is dramatic: 96% efficiency retention after 1150 hours and an extrapolated T80 of >12,000 hours under continuous illumination [3]. This application scenario is directly derived from the quantitative stability data in Section 3, Evidence Item 4.

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